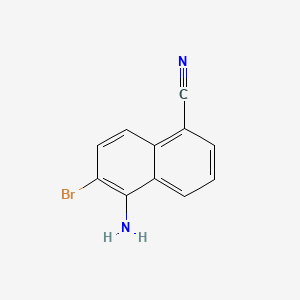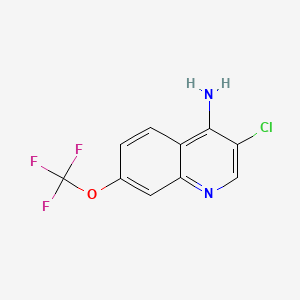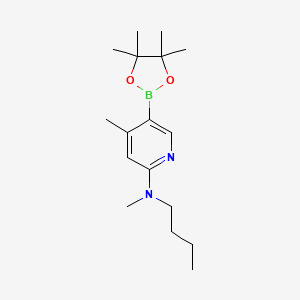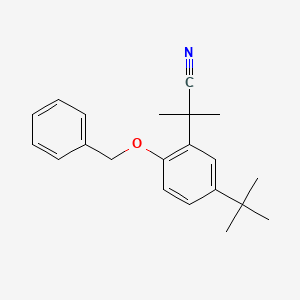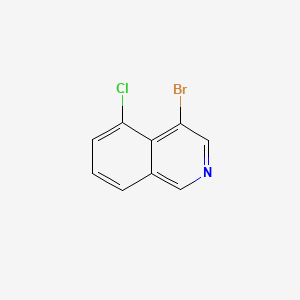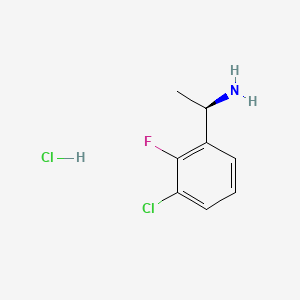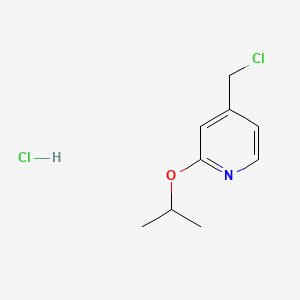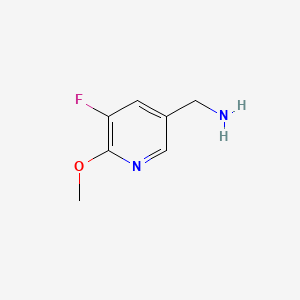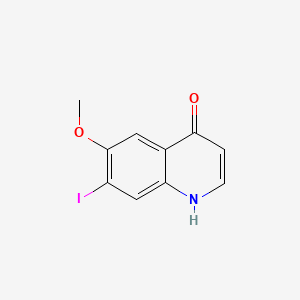
7-Iodo-6-methoxyquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Iodo-6-methoxyquinolin-4-ol” is a compound used for research and development . It has a molecular formula of C10H8INO2 . The compound is not intended for medicinal or household use.
Molecular Structure Analysis
The molecular structure of “7-Iodo-6-methoxyquinolin-4-ol” consists of a quinoline core with iodine and methoxy substituents . The InChI code for the compound is 1S/C10H7FINO2/c1-15-9-2-5-8 (3-6 (9)11)13-4-7 (12)10 (5)14/h2-4H,1H3, (H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving “7-Iodo-6-methoxyquinolin-4-ol” are not detailed in the literature, quinoline compounds are known to undergo a variety of reactions. These include reactions with a-methylene carbonyl compounds in the presence of a base in ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Iodo-6-methoxyquinolin-4-ol” are not extensively documented. The compound has a molecular weight of 301.08 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .Aplicaciones Científicas De Investigación
Antioxidant Applications
7-Iodo-6-methoxyquinolin-4-ol, similar to its analogues, shows promising antioxidant properties. The compound is related to a group of chemicals that have been extensively studied for their ability to protect valuable polyunsaturated fatty acids in fish meal from oxidative damage. This protection is crucial because the unsaturated fats in fish meal are prone to spontaneous combustion due to their high degree of unsaturation. Research has demonstrated that only a few analogues, including 7-Iodo-6-methoxyquinolin-4-ol, can match the efficacy and cost-effectiveness of ethoxyquin, a well-known antioxidant, in preserving fish meal. Moreover, the oxidative transformation of ethoxyquin in fish meal produces potent antioxidant derivatives, suggesting that 7-Iodo-6-methoxyquinolin-4-ol and its relatives could also transform into compounds with strong antioxidant capabilities, thereby extending their protective effects over time (A. J. de Koning, 2002).
Photochemical and Photophysical Applications
The study of excited-state hydrogen atom transfer (ESHAT) reactions along unidirectionally hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline showcases the intricate photochemical and photophysical properties of these compounds. The ability of these molecules to undergo enol → keto tautomerization upon photoexcitation opens avenues for the development of new materials and technologies based on these photochemical processes. Such studies highlight the potential of 7-Iodo-6-methoxyquinolin-4-ol and related molecules in the fields of molecular electronics, sensing, and photodynamic therapy (C. Manca, C. Tanner, S. Leutwyler, 2005).
Antitumor and Chemotherapeutic Research
Chloroquine and its derivatives, which share structural similarities with 7-Iodo-6-methoxyquinolin-4-ol, have been extensively studied for their antitumor properties. These studies have revealed that beyond their well-known antimalarial effects, compounds like chloroquine possess biochemical properties that make them candidates for repurposing in the management of various cancers. This includes efforts to develop novel compounds based on the chloroquine scaffold that are effective in cancer therapy, highlighting the potential of structurally related compounds like 7-Iodo-6-methoxyquinolin-4-ol for similar applications (Paul M. Njaria et al., 2015).
Neurodegenerative Disease Research
8-Hydroxyquinoline derivatives, closely related to 7-Iodo-6-methoxyquinolin-4-ol, have attracted attention for their significant biological activities, including their potential in treating neurodegenerative diseases. These compounds' metal chelation properties, combined with their biological activity, position them as promising candidates for developing new therapeutic agents for diseases like Alzheimer's and Parkinson's. The ongoing synthesis and modification of these molecules aim to enhance their efficacy and broaden their spectrum of activity against various pathological conditions (Rohini Gupta, Vijay Luxami, Kamaldeep Paul, 2021).
Propiedades
IUPAC Name |
7-iodo-6-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGRYGRGGCTUBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodo-6-methoxyquinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

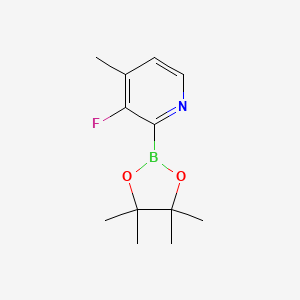
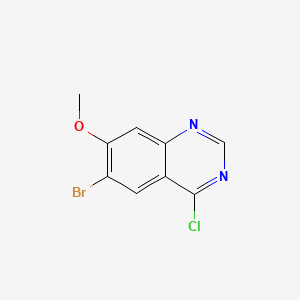
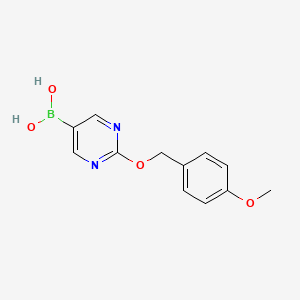
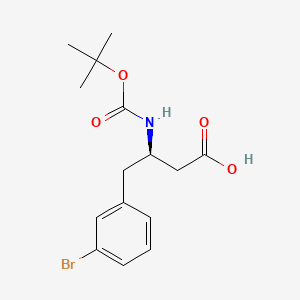
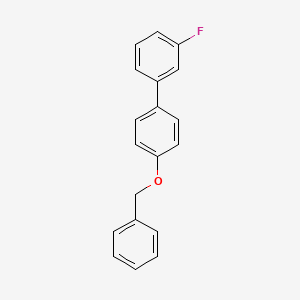
![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)
